molecular formula C3H7NO3 B1315011 DL-Serine-1-13C CAS No. 84344-20-7

DL-Serine-1-13C

Cat. No.: B1315011
CAS No.: 84344-20-7
M. Wt: 106.09 g/mol
InChI Key: MTCFGRXMJLQNBG-LBPDFUHNSA-N
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Description

DL-Serine-1-13C is a non-essential amino acid that plays important roles in the synthesis of proteins, neurotransmitters, and other biomolecules. It has a molecular formula of HOCH2CH(NH2)13CO2H and a molecular weight of 106.09 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula HOCH2CH(NH2)13CO2H . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 106.09 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 394.8±32.0 °C at 760 mmHg . The compound has a molar refractivity of 22.5±0.3 cm3, and a polar surface area of 84 Å2 .

Scientific Research Applications

Transport Mechanisms in Microorganisms

Research by Noens and Lolkema (2014) explored the transport mechanisms of amino acids in Lactococcus lactis, highlighting the roles of SerP1 and SerP2 transporters. SerP1 was found to transport L-serine, L-threonine, and L-cysteine with high affinity, while SerP2 facilitated the transport of DL-alanine, DL-serine, and glycine. This study provides insights into the substrate specificity and physiological roles of these transporters, emphasizing the importance of DL-serine in microbial growth and cell wall biosynthesis (Noens & Lolkema, 2014).

Peptidization Dynamics

Godziek et al. (2016) investigated the dynamics of spontaneous peptidization of L-, D-, and DL-Serine, revealing differences in peptidization yields among the isomers. This study provides valuable information on the behavior of serine enantiomers and their racemate in abiotic solutions, which could be relevant for understanding prebiotic chemistry and the origins of biological homochirality (Godziek et al., 2016).

Crystal Growth and Characterization

Ramachandran and Natarajan (2005) focused on the crystallization of DL-serine in silica gel, characterizing the crystals through various analytical techniques. This research contributes to the understanding of amino acid crystal growth, which is crucial for material science and the development of pharmaceuticals (Ramachandran & Natarajan, 2005).

Cometabolism and Utilization Studies

Studies on Corynebacterium glutamicum by Netzer et al. (2004) demonstrated the cometabolism of L-serine, showing its conversion to pyruvate-derived metabolites. This research sheds light on the metabolic flexibility of microorganisms and the role of L-serine in microbial physiology (Netzer et al., 2004).

Enzymatic Activity and Inhibition

Research on human serine racemase by Dios et al. (2023) introduced a dual-function assay for investigating enzymatic functions and identifying inhibitors. This study is significant for understanding the enzymatic roles of serine racemase in neuronal signaling and cancer, offering potential pathways for therapeutic interventions (Dios et al., 2023).

Isotopic Labeling Techniques

Late-stage deuteration of 13C-enriched amino acids, including serine, was explored by Taglang et al. (2018) to enhance the T1 relaxation time for hyperpolarized 13C MRI. This technique improves the imaging capabilities of amino acids, potentially benefiting medical imaging and diagnostic procedures (Taglang et al., 2018).

Safety and Hazards

DL-Serine-1-13C may cause irritation if inhaled, absorbed through the skin, or ingested . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of contact, it is recommended to rinse immediately with plenty of water .

Mechanism of Action

Target of Action

DL-Serine-1-13C is a variant of the amino acid serine, labeled with the stable isotope Carbon-13 at the first carbon position . The primary targets of this compound are the same as those of serine, which plays a crucial role in various biological processes, including protein synthesis, cell proliferation, and signal transduction .

Mode of Action

This compound interacts with its targets in the same way as serine. It binds to enzymes and receptors that recognize serine, participating in the catalysis of biochemical reactions and the transmission of signals . The presence of the Carbon-13 label allows for the tracking of the compound’s metabolic fate, providing valuable information about the biochemical pathways it participates in .

Biochemical Pathways

This compound is involved in several biochemical pathways, including the serine synthesis pathway and the serine/glycine biosynthesis pathway . The Carbon-13 label allows for the tracing of these pathways, providing insights into the metabolic fate of serine .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of serine. It is absorbed from the gastrointestinal tract, distributed throughout the body, metabolized in various tissues, and excreted in the urine .

Result of Action

The action of this compound results in the production of proteins and other biomolecules, the proliferation of cells, and the transmission of signals . The Carbon-13 label allows for the tracking of these processes, providing insights into the roles of serine in cellular function .

Action Environment

The action of this compound is influenced by various environmental factors, including the availability of other nutrients, the pH of the environment, and the presence of specific enzymes . These factors can affect the absorption, distribution, metabolism, and excretion of the compound, as well as its interaction with its targets .

Biochemical Analysis

Biochemical Properties

DL-Serine-1-13C is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is serine hydroxymethyltransferase, which catalyzes the reversible conversion of serine to glycine. This reaction is crucial for the one-carbon metabolism pathway, which is essential for nucleotide synthesis and methylation reactions. Additionally, this compound is involved in the synthesis of phosphatidylserine, a phospholipid component of cell membranes, through the action of phosphatidylserine synthase .

Cellular Effects

This compound influences various cellular processes. It plays a significant role in cell signaling pathways, particularly those involving the N-methyl-D-aspartate (NMDA) receptors. This compound acts as a co-agonist for these receptors, modulating synaptic plasticity and neurotransmission . Furthermore, it affects gene expression by participating in the one-carbon metabolism pathway, which provides methyl groups for DNA and histone methylation . This, in turn, influences cellular metabolism and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzymatic reactions. It binds to serine hydroxymethyltransferase, facilitating the conversion of serine to glycine and the transfer of one-carbon units. This interaction is critical for maintaining the balance of one-carbon metabolism. Additionally, this compound can modulate the activity of NMDA receptors by binding to the glycine site, enhancing receptor activation and influencing synaptic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and synaptic plasticity by modulating NMDA receptor activity . At high doses, this compound may exhibit toxic effects, including excitotoxicity and neuronal damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and physiological outcomes without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the one-carbon metabolism pathway and the serine-glycine pathway . It interacts with enzymes such as serine hydroxymethyltransferase and phosphatidylserine synthase, influencing the synthesis of nucleotides, phospholipids, and other biomolecules. This compound also affects metabolic flux and metabolite levels, contributing to the regulation of cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters and distributed to different cellular compartments . Binding proteins and transporters facilitate its localization and accumulation in specific tissues, such as the brain and liver. This distribution is essential for its role in modulating cellular functions and biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it participates in metabolic reactions and interacts with enzymes . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. This subcellular localization is crucial for its activity and function in various biochemical pathways .

Properties

IUPAC Name

2-amino-3-hydroxy(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C([13C](=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481021
Record name DL-Serine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84344-20-7
Record name DL-Serine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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